molecular formula C21H27N3O3S B4493270 N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide

N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide

Cat. No.: B4493270
M. Wt: 401.5 g/mol
InChI Key: XZSCXFMRHNQCQN-UHFFFAOYSA-N
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Description

N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a carbonyl group, and a methanesulfonamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base to form benzylpiperazine . This intermediate is then reacted with 2-methylbenzoyl chloride to introduce the carbonyl group, followed by the addition of methanesulfonyl chloride to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to the modulation of neurotransmitter levels, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. Its potential therapeutic applications also set it apart from other piperazine derivatives.

Properties

IUPAC Name

N-[3-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-19(10-7-11-20(17)22(2)28(3,26)27)21(25)24-14-12-23(13-15-24)16-18-8-5-4-6-9-18/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSCXFMRHNQCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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